2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYHACCYTAQFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with cyclopropylmethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenylacetic acid or 4-fluorophenylacetone.
Reduction: Formation of 2-[1-(4-Fluorophenyl)cyclopropyl]ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Role as a Synthetic Intermediate
2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile serves as a crucial intermediate in the synthesis of various biologically active compounds. Its cyclopropyl group is often associated with enhanced pharmacological properties, making it a valuable building block in drug design. For instance, it has been utilized in the synthesis of HMG-CoA reductase inhibitors, which are critical in managing cholesterol levels and preventing cardiovascular diseases .
1.2 Development of Novel Therapeutics
Recent studies have indicated that derivatives of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile exhibit significant biological activity. For example, research has demonstrated that modifications of this compound can lead to the development of potent inhibitors for various targets, including enzymes involved in cancer progression and neurodegenerative disorders .
Synthesis Techniques
2.1 General Synthesis Methods
The synthesis of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile typically involves several steps, including cyclization reactions and functional group transformations. The use of catalytic systems has been reported to enhance yields and reduce environmental impact during the synthesis process .
2.2 Case Study: Synthesis via Cyclization
A notable method for synthesizing related cyclopropane derivatives involves the cyclization of 2-amino-4'-fluoro-benzophenone with cyclopropyl derivatives under mild conditions using Lewis acids as catalysts. This method not only improves yield but also simplifies the purification process, making it suitable for large-scale production .
Biological Evaluation
3.1 Pharmacological Studies
The pharmacological potential of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile and its derivatives has been assessed through various biological evaluations. Compounds derived from this structure have shown promising results in inhibiting specific enzyme activities linked to disease states such as cancer and metabolic disorders .
3.2 In Vivo Studies
In vivo studies utilizing animal models have demonstrated the efficacy of certain derivatives in reducing tumor growth and improving metabolic profiles. These findings underscore the importance of this compound as a lead structure for further drug development .
Data Tables
The following table summarizes key synthesis methods, yields, and biological activities associated with 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile:
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclopropyl Acetonitrile Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances lipophilicity compared to the hydroxymethyl analog (logP ~2.5 vs. ~1.2) while maintaining metabolic stability due to fluorine’s electronegativity .
- Reactivity : The bromomethyl derivative () exhibits higher reactivity as a leaving group, enabling nucleophilic substitutions, whereas the nitrile group in the target compound allows for electrophilic additions (e.g., thiol coupling in Montelukast synthesis) .
Comparison with Sulfonyl Analog ()
(4-Fluorophenyl)sulfonylacetonitrile diverges in reactivity, favoring sulfonylation reactions rather than cyclopropane-mediated ring-opening. Its sulfonyl group increases molecular weight (MW 199.2 g/mol vs. target’s ~188.2 g/mol) and acidity (pKa ~1.5 for sulfonic acids) .
Physicochemical and Pharmacokinetic Properties
| Property | 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile | (4-Fluorophenyl)sulfonylacetonitrile | 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 188.2 | 199.2 | 111.1 |
| logP (Predicted) | ~2.5 | ~1.8 | ~1.2 |
| Solubility (aq. medium) | Low | Moderate | High |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (sulfonyl prone to reduction) | Low (hydroxymethyl susceptible to glucuronidation) |
Key Insights:
- The 4-fluorophenyl group in the target compound balances lipophilicity and stability, making it preferable for CNS-targeting drug intermediates compared to polar analogs like the hydroxymethyl derivative .
- The sulfonyl analog’s moderate solubility and reactivity suit it for prodrug strategies, whereas the bromomethyl variant’s synthetic flexibility supports diverse derivatization .
Biological Activity
2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile
- CAS Number : 2109103-14-0
- Molecular Formula : C11H12FN
- Molecular Weight : 185.22 g/mol
The biological activity of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile is primarily attributed to its ability to interact with various biological targets. The fluorine atom in the para position of the phenyl ring plays a crucial role in modulating the compound's reactivity and binding affinity to target proteins. This modification can enhance metabolic stability and reduce oxidative metabolism, which is advantageous for maintaining therapeutic efficacy.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that fluorinated compounds can exhibit enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to penetrate bacterial membranes more effectively .
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of fluorinated cyclopropane derivatives, 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile was tested alongside other derivatives. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Studies : Molecular docking studies revealed that the compound interacts favorably with key enzymes involved in cancer metabolism, suggesting a mechanism where it inhibits critical pathways necessary for tumor growth .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 and HepG2 cell lines; mechanisms involve apoptosis and cell cycle arrest. |
| Antimicrobial Properties | Enhanced activity against Gram-positive and Gram-negative bacteria; potential for further development as an antimicrobial agent. |
| Mechanistic Insights | Molecular docking studies indicate strong interactions with enzymes critical for cancer metabolism. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile, and how do reaction conditions influence cyclopropane ring formation?
- Methodological Answer : The synthesis typically involves cyclopropanation of a fluorophenyl-substituted alkene using carbene or carbenoid reagents (e.g., Simmons-Smith conditions). The introduction of the nitrile group can be achieved via nucleophilic substitution or cyanide displacement. Reaction temperature and catalyst selection (e.g., transition metals for carbene transfer) significantly impact cyclopropane ring stability and yield. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and purity of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile?
- Methodological Answer :
- 1H/13C NMR : The cyclopropyl protons (δ ~0.5–1.5 ppm) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm) confirm substituent positions. The nitrile group is inferred indirectly via adjacent protons.
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.
- X-ray Crystallography : Resolves spatial arrangement, confirming cyclopropane ring geometry and fluorophenyl orientation.
- HPLC/Purity Analysis : Quantifies impurities, ensuring >95% purity for biological assays .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported reaction yields for the synthesis of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile?
- Methodological Answer : Discrepancies may arise from variations in carbene precursors, solvent polarity, or steric hindrance. Systematic optimization involves:
- Screening catalysts (e.g., Zn/Cu for Simmons-Smith reactions).
- Adjusting stoichiometry of fluorophenyl-substituted alkenes to carbene equivalents.
- Monitoring reaction progress via TLC/GC-MS to identify side products (e.g., ring-opened byproducts).
- Referencing analogous cyclopropane nitriles (e.g., methoxymethyl derivatives) for troubleshooting .
Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For cross-coupling (e.g., Suzuki-Miyaura), the fluorophenyl group may require tailored palladium catalysts (e.g., Pd(PPh₃)₄) to mitigate steric and electronic challenges. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What in silico approaches predict the pharmacokinetic properties and target binding affinity of 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors.
- QSAR Models : Correlate substituent effects (e.g., cyclopropane strain, fluorine electronegativity) with logP and bioavailability.
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- Validation via in vitro assays (e.g., microsomal stability tests) is essential .
Q. How does the cyclopropane ring’s strain impact the compound’s stability under thermal or acidic/basic conditions?
- Methodological Answer : Cyclopropane’s ring strain (~27 kcal/mol) increases susceptibility to ring-opening. Stability studies should include:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- pH Stability Tests : Expose the compound to buffers (pH 1–13) and analyze degradation products via LC-MS.
- Kinetic Studies : Measure activation energy for ring-opening using Arrhenius plots.
- Comparative data from methoxymethyl or methylsulfanyl analogs (e.g., 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid) may guide hypotheses .
Data Contradictions and Gaps
- Ecological/Stability Data : Limited information exists on environmental persistence or biodegradability (e.g., no PBT/vPvB assessments reported) .
- Biological Activity : While structurally similar compounds (e.g., Montelukast analogs) show therapeutic potential, specific data on this compound’s pharmacological profile are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
